molecular formula C17H27NO7 B2391550 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate CAS No. 1215843-20-1

1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate

Cat. No. B2391550
CAS RN: 1215843-20-1
M. Wt: 357.403
InChI Key: OPHSNSVZVKWVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ICI 118,551, and it is a selective β2-adrenergic receptor antagonist that has been used in various studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involves the selective inhibition of β2-adrenergic receptors. This inhibition leads to a decrease in the activity of the adenylyl cyclase enzyme, which is responsible for the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), which is responsible for the phosphorylation of various proteins involved in the regulation of physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the relaxation of airway smooth muscle, which is important in the treatment of asthma. It has also been found to regulate glucose metabolism, which is important in the treatment of diabetes. In addition, this compound has been found to have cardioprotective effects, which is important in the treatment of various cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate in lab experiments include its high purity, stability, and specificity for β2-adrenergic receptors. However, the limitations of using this compound include its high cost and the potential for off-target effects on other receptors.

Future Directions

There are various future directions for the use of 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate in scientific research. One potential direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune function. Another potential direction is the investigation of the role of β2-adrenergic receptors in the regulation of cancer cell proliferation and metastasis. Additionally, the development of novel β2-adrenergic receptor antagonists that have improved specificity and efficacy could be a future direction for research in this field.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. This compound has been widely used to investigate the physiological and biochemical effects of β2-adrenergic receptor activation, and it has been found to have various advantages and limitations for lab experiments. The future directions for research in this field include the investigation of the role of β2-adrenergic receptors in the regulation of immune function and cancer cell proliferation, as well as the development of novel β2-adrenergic receptor antagonists.

Synthesis Methods

The synthesis of 1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involves the reaction of 2-(2-isopropyl-5-methylphenoxy)ethanol with ethylenediamine, followed by the addition of oxalic acid to form the oxalate salt. This synthesis method has been reported in various research papers, and it has been found to yield high purity and yield of the compound.

Scientific Research Applications

1-((2-Hydroxyethyl)amino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has been widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation. This compound has been used in various studies to investigate the role of β2-adrenergic receptors in the regulation of various physiological processes, such as cardiac function, airway smooth muscle relaxation, and glucose metabolism.

properties

IUPAC Name

1-(2-hydroxyethylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-11(2)14-5-4-12(3)8-15(14)19-10-13(18)9-16-6-7-17;3-1(4)2(5)6/h4-5,8,11,13,16-18H,6-7,9-10H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHSNSVZVKWVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CNCCO)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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